Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-

C–H activation Late-stage functionalization Heteroaryl diversification

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- (CAS 787591-81-5) is a heterocyclic small molecule (C11H10N4S, MW 230.29) built on the imidazo[1,2-a]pyrazine core, a privileged scaffold in kinase inhibitor drug discovery. The compound features an N-methyl substituent at the 8-amine position and a 3-thienyl (thiophen-3-yl) group at the 5-position of the fused bicyclic ring system.

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
CAS No. 787591-81-5
Cat. No. B12912282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-
CAS787591-81-5
Molecular FormulaC11H10N4S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCNC1=NC=C(N2C1=NC=C2)C3=CSC=C3
InChIInChI=1S/C11H10N4S/c1-12-10-11-13-3-4-15(11)9(6-14-10)8-2-5-16-7-8/h2-7H,1H3,(H,12,14)
InChIKeyNMPFVARGPSIDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- (CAS 787591-81-5): Core Scaffold Identity and Comparator Landscape for Scientific Procurement


Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- (CAS 787591-81-5) is a heterocyclic small molecule (C11H10N4S, MW 230.29) built on the imidazo[1,2-a]pyrazine core, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features an N-methyl substituent at the 8-amine position and a 3-thienyl (thiophen-3-yl) group at the 5-position of the fused bicyclic ring system. This substitution pattern distinguishes it from common building-block analogs: the unsubstituted parent imidazo[1,2-a]pyrazin-8-amine (CAS 117718-88-4), the N-methyl analog lacking the 5-thienyl (CAS 117718-89-5), the 6-bromo derivative (CAS 117718-84-0), and the N-methyl-6-phenyl variant (CAS 787591-86-0) [2]. The compound is commercially available from multiple vendors at purities of ≥97%, indicating its role as a research intermediate or fragment for structure–activity relationship (SAR) exploration .

Why Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- Cannot Be Replaced by Unsubstituted or Halogenated Analogs in SAR-Driven Programs


Within the imidazo[1,2-a]pyrazin-8-amine series, subtle changes in peripheral substitution profoundly alter physicochemical properties, synthetic versatility, and biological target engagement. The 5-(3-thienyl) substituent introduces a sulfur-containing heteroaryl ring that provides distinct electronic character, lipophilicity (LogP ~2.57), and C–H functionalization handles absent in unsubstituted (LogP ~-0.53) or 6-bromo (LogP ~1.66) analogs . The N-methyl group eliminates a hydrogen bond donor relative to primary amine variants, altering both solubility and kinase hinge-binding interactions [1]. Replacing this compound with a simpler analog (e.g., 6-bromo-imidazo[1,2-a]pyrazin-8-amine) in a medicinal chemistry campaign would fundamentally alter the SAR landscape: the bromo substituent offers only Pd-catalyzed cross-coupling as a diversification point, whereas the 3-thienyl ring enables direct electrophilic aromatic substitution and potential sulfur-mediated interactions with protein targets [2]. These non-interchangeable features mandate compound-specific procurement when the dual 5-thienyl/8-N-methyl substitution pattern is required for target affinity, selectivity, or downstream synthetic elaboration.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- (CAS 787591-81-5) vs. Key Analogs


5-(3-Thienyl) Substituent Enables Direct C–H Functionalization Not Available to 5-Bromo or 5-Unsubstituted Analogs

The 3-thienyl group at position 5 of the imidazo[1,2-a]pyrazine core provides a site for direct electrophilic aromatic substitution (e.g., bromination, nitration, formylation) on the thiophene ring, a synthetic handle absent in the commonly used 5-bromo analog imidazo[1,2-a]pyrazin-8-amine, 5-bromo-N-methyl- (CAS 787591-78-0) which instead requires transition-metal-catalyzed cross-coupling for further elaboration . The thienyl ring's electron-rich character (σₚ = -0.03 for 3-thienyl vs. σₚ = 0.23 for Br) renders it susceptible to electrophilic attack under mild conditions, whereas the bromo substituent is electron-withdrawing and functions purely as a leaving group in Pd-mediated couplings [1]. This orthogonal reactivity profile means the 5-thienyl compound offers a synthetic disconnection strategy that the 5-bromo analog cannot replicate.

C–H activation Late-stage functionalization Heteroaryl diversification

LogP of ~2.57 Provides 55% Greater Lipophilicity Than the 6-Bromo Analog, Optimizing Membrane Partitioning Predictions

The calculated partition coefficient (LogP) of imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- is 2.5725, compared to 1.6552 for the 6-bromo analog (CAS 117718-84-0) and -0.53 for the unsubstituted parent (CAS 117718-88-4) . This represents a 55% increase in predicted lipophilicity over the 6-bromo derivative and a dramatic shift from hydrophilic to moderately lipophilic character relative to the parent scaffold. The N-methyl-6-phenyl variant (CAS 787591-86-0) yields a LogP of 2.511, approximately 0.06 log units lower than the 5-thienyl compound, indicating that the thienyl group imparts lipophilicity comparable to a phenyl ring but with the added advantage of sulfur-mediated polarizability . In the context of CNS drug-likeness (optimal LogP range 2–4), the 5-thienyl compound resides at the lower boundary of the acceptable window, whereas the 6-bromo analog falls below it, potentially limiting passive blood–brain barrier penetration [1].

Lipophilicity ADME prediction Physicochemical profiling

N-Methylation at the 8-Amine Position Eliminates Hydrogen Bond Donor Capacity Relative to Primary Amine Analogs

The N-methyl group at the 8-position converts the exocyclic amine from a primary amine (capable of donating two hydrogen bonds) to a secondary amine (capable of donating one hydrogen bond). This modification is known to alter kinase hinge-region binding geometry: co-crystallographic studies of imidazo[1,2-a]pyrazine-based Aurora-A inhibitors demonstrate that the 8-amine engages the kinase hinge via hydrogen bond donation, and N-methylation can shift the binding pose or modulate selectivity across kinase panels [1]. While no direct crystallographic data are available for CAS 787591-81-5 specifically, SAR analysis of the broader imidazo[1,2-a]pyrazin-8-amine class indicates that N-methylation consistently reduces polar surface area (PSA) by approximately 14 Ų relative to the primary amine, as seen in the comparison of N-methyl-6-phenyl-imidazo[1,2-a]pyrazin-8-amine (PSA = 42.22 Ų) to its putative NH analog . Additionally, N-methyl groups are susceptible to oxidative N-demethylation by cytochrome P450 enzymes, introducing a metabolic soft spot that primary amines do not share, which can be strategically exploited in prodrug design or PK modulation [2].

Hydrogen bonding Kinase hinge binding Metabolic N-demethylation

Polar Surface Area of ~70.46 Ų Coupled with Moderate Lipophilicity Balances Solubility and Permeability Relative to Common Building Blocks

The calculated topological polar surface area (TPSA) of imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- is 70.46 Ų, as reported by Chemsrc . This value is notably higher than the 42.22 Ų TPSA of N-methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-86-0), reflecting the additional nitrogen atoms in the imidazo[1,2-a]pyrazine core compared to simpler bicyclic systems, and the contribution of the thienyl sulfur . TPSA values below 60 Ų are typically associated with good blood–brain barrier penetration, while values above 140 Ų predict poor intestinal absorption; the 70.46 Ų value places this compound in an intermediate range favorable for oral bioavailability with potential CNS exposure [1]. When combined with its LogP of ~2.57, the compound occupies a region of physicochemical space distinct from both the highly polar unsubstituted parent (LogP -0.53, TPSA ~56 Ų) and the highly lipophilic 6-phenyl analog (TPSA 42.22 Ų), offering a balanced profile for fragment growing or scaffold hopping.

Polar surface area Drug-likeness Solubility-permeability trade-off

Imidazo[1,2-a]pyrazine Scaffold with 8-N-Methyl and 5-Thienyl Substitution Maps to Kinase Hinge-Binding Pharmacophore Validated in Brk/PTK6 and Aurora-A Co-Crystal Structures

The imidazo[1,2-a]pyrazin-8-amine scaffold has been validated as a kinase hinge-binding motif through co-crystallographic studies with Aurora-A kinase (PDB: 2XNE, 3NRM) and biochemical inhibition of Brk/PTK6 [1]. In the Aurora-A co-crystal structure, the 8-amine group donates a hydrogen bond to the hinge region backbone carbonyl of Ala213, while the N1 nitrogen of the imidazo[1,2-a]pyrazine core accepts a hydrogen bond from the hinge backbone NH of Glu211 [2]. The 5-position projects toward the solvent-exposed region or the ribose pocket, depending on substitution. A 3-thienyl group at this position, as in CAS 787591-81-5, is expected to occupy the ribose pocket or solvent channel, whereas a 5-bromo substituent would require subsequent derivatization to achieve comparable pocket occupancy. In the Brk/PTK6 series, imidazo[1,2-a]pyrazin-8-amines achieved low-nanomolar inhibition, demonstrating that this scaffold engages the kinase active site with high affinity [1]. While no direct IC₅₀ data are publicly available for CAS 787591-81-5 against a specific kinase panel, the scaffold's validated pharmacophore positions the compound as a credible starting point for kinase inhibitor design requiring a 5-thienyl substituent for selectivity or potency optimization.

Kinase inhibitor pharmacophore Brk/PTK6 Aurora kinase Co-crystallography

Priority Application Scenarios for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- (CAS 787591-81-5) Based on Quantitative Differentiation Evidence


Late-Stage Diversification via Electrophilic Aromatic Substitution on the 3-Thienyl Ring in Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting the imidazo[1,2-a]pyrazine kinase hinge-binding scaffold, the 5-(3-thienyl) group enables late-stage functionalization through electrophilic aromatic substitution (e.g., bromination at the thienyl C2 or C5 positions, Vilsmeier–Haack formylation) without requiring a pre-installed halogen handle (see Evidence Item 1). This contrasts with the 5-bromo analog, which mandates Pd-catalyzed cross-coupling and associated catalyst removal concerns. Researchers can use CAS 787591-81-5 to rapidly generate focused libraries with diverse thienyl substituents, probing the ribose pocket or solvent channel of Aurora-A, Brk/PTK6, or other kinases [1].

CNS-Penetrant Kinase Inhibitor Fragment Screening Leveraging Balanced LogP (2.57) and TPSA (70.46 Ų)

The compound's lipophilicity (LogP 2.57) places it within the lower CNS drug-likeness window (LogP 2–4), while its TPSA of 70.46 Ų is near the 60–70 Ų threshold empirically associated with blood–brain barrier penetration (see Evidence Items 2 and 4). This profile is distinct from the overly hydrophilic unsubstituted parent (LogP -0.53) and the lower-TPSA 6-phenyl analog (42.22 Ų). Fragment-based screening libraries targeting CNS kinases (e.g., GSK-3β, CDK5) can benefit from the compound's balanced physicochemical properties, enabling both adequate aqueous solubility for biochemical assays and predicted passive CNS permeability [2].

Metabolic Soft-Spot Engineering via N-Methyl Group in ADME/PK Optimization Studies

The N-methyl substituent at the 8-amine position introduces a predictable metabolic soft spot susceptible to CYP450-mediated N-demethylation (see Evidence Item 3). Medicinal chemists can exploit this feature to modulate half-life in PK studies: the N-methyl analog may exhibit shorter t₁/₂ than the corresponding NH analog, providing a tool to tune exposure. Conversely, deuterium substitution at the N-methyl group (CD₃) could extend half-life via a kinetic isotope effect, a strategy widely applied in kinase inhibitor development. CAS 787591-81-5 thus serves as a versatile starting point for both rapid-clearance and deuterium-stabilized analogs [3].

Sulfur-Mediated Protein–Ligand Interaction Probing in Brk/PTK6 and Aurora Kinase Programs

The thienyl sulfur atom in CAS 787591-81-5 provides opportunities for non-canonical interactions with protein targets—including sulfur–π interactions with aromatic side chains and chalcogen bonding with backbone carbonyls—that the phenyl and bromo analogs cannot offer. In Brk/PTK6 and Aurora-A inhibitor programs where the imidazo[1,2-a]pyrazin-8-amine scaffold is validated (see Evidence Item 5), the 3-thienyl group can be used to probe these interactions in the ribose pocket or solvent-exposed region, potentially yielding selectivity gains over closely related kinases [1]. This application is directly supported by the scaffold's co-crystallographic validation in Aurora-A (PDB: 2XNE).

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.